[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride

Salt selection Aqueous solubility Building block handling

[(5-Methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride (CAS 1351589-60-0) is a 1,2,4-triazole-based heterocyclic building block featuring a 5-methyl substituent, a 4-phenyl group, and a primary aminomethyl side chain at the 3-position, supplied as a dihydrochloride salt (molecular formula C10H14Cl2N4, MW 261.15 g/mol). The compound belongs to the broader 4-phenyl-5-methyl-4H-1,2,4-triazole scaffold class, which has been validated across multiple therapeutic target families including glycine transporter 1 (GlyT1) , vasopressin V1A receptor , and CYP26A1.

Molecular Formula C10H14Cl2N4
Molecular Weight 261.15 g/mol
CAS No. 1351589-60-0
Cat. No. B1430083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride
CAS1351589-60-0
Molecular FormulaC10H14Cl2N4
Molecular Weight261.15 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1C2=CC=CC=C2)CN.Cl.Cl
InChIInChI=1S/C10H12N4.2ClH/c1-8-12-13-10(7-11)14(8)9-5-3-2-4-6-9;;/h2-6H,7,11H2,1H3;2*1H
InChIKeyKJTMDQXZFHOCTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(5-Methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine Dihydrochloride (CAS 1351589-60-0): Core Scaffold Identity and Procurement Baseline


[(5-Methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride (CAS 1351589-60-0) is a 1,2,4-triazole-based heterocyclic building block featuring a 5-methyl substituent, a 4-phenyl group, and a primary aminomethyl side chain at the 3-position, supplied as a dihydrochloride salt (molecular formula C10H14Cl2N4, MW 261.15 g/mol) . The compound belongs to the broader 4-phenyl-5-methyl-4H-1,2,4-triazole scaffold class, which has been validated across multiple therapeutic target families including glycine transporter 1 (GlyT1) [1], vasopressin V1A receptor [2], and CYP26A1 [3]. Typically procured at ≥97% purity for use as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs .

Why [(5-Methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine Dihydrochloride Cannot Be Readily Substituted by In-Class Analogs


Within the 1,2,4-triazole building block space, seemingly minor structural variations produce divergent synthetic utility and biological profile outcomes. The dihydrochloride salt form of this compound confers aqueous solubility and handling advantages over the free base (CAS 1248907-69-8), while the 5-methyl substituent differentiates it from the des-methyl analog [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride (CAS 1016794-97-0) in terms of lipophilicity and steric contribution to target binding [1]. Furthermore, the primary amine terminus provides a reactive handle for diverse derivatization chemistries (amide coupling, reductive amination, urea formation) that the N-methyl analog (CAS 1249003-45-9) cannot equivalently access . Each of these structural features contributes independently to the compound's procurement rationale, as detailed in the quantitative evidence below.

[(5-Methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine Dihydrochloride: Quantified Differentiation Evidence vs. Closest Analogs


Dihydrochloride Salt Form: Aqueous Solubility and Handling Advantage vs. Free Base (CAS 1248907-69-8)

The dihydrochloride salt (CAS 1351589-60-0, MW 261.15) provides enhanced aqueous solubility and improved solid-state handling compared to the free base form (CAS 1248907-69-8, MW 188.23). The dihydrochloride salt formation of 1,2,4-triazole-based amines is documented to render these compounds water-soluble, eliminating the need for organic co-solvents such as DMF or DMSO during aqueous reaction setups [1]. This is consistent with the general principle that dihydrochloride salts of aminomethyl-triazoles exhibit markedly higher aqueous solubility than their free base counterparts, a property critical for both biological assay preparation and aqueous-phase synthetic transformations [2].

Salt selection Aqueous solubility Building block handling Medicinal chemistry

5-Methyl Substituent: Lipophilic and Steric Differentiation from Des-Methyl Analog (CAS 1016794-97-0)

The 5-methyl group on the triazole ring distinguishes this compound from the des-methyl analog [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride (CAS 1016794-97-0, MW 247.12). In the GlyT1 inhibitor series, the 5-methyl-4-phenyl-1,2,4-triazole scaffold (exemplified by 3-biphenyl-4-yl-5-methyl-4-phenyl-4H-1,2,4-triazole) demonstrated GlyT1 IC50 = 880 nM with selectivity over GlyT2 (IC50 = 1,400 nM) [1]. In the V1A receptor antagonist program, the 5-methyl-4-phenyl-1,2,4-triazole core yielded potent antagonists with Ki values as low as 1.04 nM and 1,700-fold selectivity over the V2 receptor [2]. In the CYP26A1 inhibition context, 4-phenyl-1,2,4-triazole derivatives displayed IC50 = 7 μM, comparable to the reference inhibitor liarozole (IC50 = 7 μM) [3]. These scaffold-level data indicate that the 5-methyl-4-phenyl substitution pattern is a privileged pharmacophore across multiple target classes.

Structure-activity relationship Lipophilicity GlyT1 V1A receptor CYP26A1

Primary Amine vs. N-Methyl Amine: Synthetic Derivatization Versatility vs. N-Methyl Analog (CAS 1249003-45-9)

The primary aminomethyl group (-CH2NH2) at the 3-position of the triazole ring provides a versatile synthetic handle capable of participating in amide bond formation, reductive amination, urea synthesis, sulfonamide formation, and Schiff base condensation. In contrast, the N-methyl analog (CAS 1249003-45-9, MW 202.26) bears a secondary amine (-CH2NHCH3) that is restricted to a narrower set of derivatization reactions (primarily N-alkylation and N-acylation to tertiary amides) and cannot serve as a precursor for primary-amine-specific transformations . The primary amine also enables subsequent functionalization to secondary or tertiary amines, whereas the N-methyl analog is synthetic endpoint-limited. This difference is critical for library enumeration strategies where maximal derivatization vectors are desired .

Synthetic chemistry Building block Amide coupling Reductive amination Library synthesis

Antimicrobial Scaffold Potential: MIC Data from 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione Derivatives

The 4-phenyl-5-methyl-4H-1,2,4-triazole scaffold has demonstrated antimicrobial activity in closely related thione derivatives. Popiołek et al. (2013) reported that a series of 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives exhibited activity against Gram-positive bacteria with MIC values ranging from 3.91 to 500 µg/mL. Specific activity was observed against Micrococcus luteus ATCC 10240 (MIC = 3.91–31.25 µg/mL), Bacillus subtilis ATCC 6633 (MIC = 15.63–62.5 µg/mL), and Staphylococcus aureus ATCC 25923 (MIC = 15.63–125 µg/mL) [1]. While the target compound bears a 3-aminomethyl substituent rather than a 3-thione, the shared 4-phenyl-5-methyl-4H-1,2,4-triazole core suggests that further derivatization of the primary amine could yield antimicrobial candidates building on this scaffold precedent .

Antimicrobial Gram-positive bacteria MIC Triazole scaffold Drug discovery

Herbicidal Scaffold Precedent: Dual PDS/ZDS Inhibition by (4-Phenyl-4H-1,2,4-triazol-3-yl)methyl Carbamate Derivatives

The (4-phenyl-4H-1,2,4-triazol-3-yl)methyl substructure—identical to the core connectivity in the target compound—has demonstrated potent herbicidal activity through dual inhibition of phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS). Zhang et al. (2025) reported that compound II-13, a (4-phenyl-4H-1,2,4-triazol-3-yl)methyl phenylcarbamate derivative, exhibited 95% postemergence herbicidal activity against three dicotyledonous weed species and 85% against the monocotyledonous weed POLFU at 750 g a.i./ha [1]. This scaffold-level evidence establishes the (4-phenyl-4H-1,2,4-triazol-3-yl)methyl substructure as a validated fragment for herbicidal activity, with the target compound's primary amine providing a direct coupling point for carbamate or other agrochemical warhead installation [2].

Herbicide discovery Phytoene desaturase ζ-Carotene desaturase Dual-target inhibitor Agrochemical

[(5-Methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine Dihydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry Library Synthesis: GlyT1 and V1A Receptor Antagonist Programs

The 5-methyl-4-phenyl-4H-1,2,4-triazole scaffold has been validated as a core pharmacophore in both GlyT1 inhibitor (IC50 = 880 nM) and V1A receptor antagonist (Ki = 1.04 nM) programs [1][2]. The target compound's primary amine enables rapid library enumeration through amide coupling or reductive amination, allowing medicinal chemistry teams to explore SAR around this privileged scaffold without requiring de novo scaffold synthesis. The dihydrochloride salt ensures aqueous solubility for high-throughput chemistry automation [1].

Agrochemical Discovery: PDS/ZDS Dual-Target Herbicide Lead Generation

The (4-phenyl-4H-1,2,4-triazol-3-yl)methyl substructure has yielded potent dual PDS/ZDS inhibitors with 95% postemergence herbicidal efficacy [1]. The target compound's free primary amine allows direct installation of carbamate, urea, or amide warheads onto this validated herbicide scaffold. This compound serves as a strategic building block for agrochemical discovery programs targeting carotenoid biosynthesis in weeds [1].

Antimicrobial Lead Optimization: Gram-Positive Antibacterial Scaffold Derivatization

The 4-phenyl-5-methyl-4H-1,2,4-triazole core has demonstrated activity against Gram-positive bacteria including M. luteus (MIC = 3.91–31.25 µg/mL) and S. aureus (MIC = 15.63–125 µg/mL) [1]. The target compound's 3-aminomethyl substituent provides a synthetic handle absent in the thione series, enabling exploration of amine-derived chemotypes (amides, sulfonamides, ureas) against the same bacterial targets. Procurement of this building block enables systematic SAR expansion from the established thione scaffold baseline [1].

CYP26A1 Inhibitor Development for Retinoid Metabolism Modulation

4-Phenyl-1,2,4-triazole derivatives have been validated as CYP26A1 inhibitors with IC50 = 7 μM, comparable to the reference inhibitor liarozole [1]. The 5-methyl substitution present in the target compound may further modulate potency and selectivity through lipophilic and steric contributions. The primary amine provides a convenient coupling point for structure-based optimization using the published CYP26A1 homology model [1]. This compound is suitable for academic and industrial programs investigating retinoic acid metabolism modulation in oncology or dermatology.

Quote Request

Request a Quote for [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.